2-(2-ethoxyphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
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Overview
Description
2-(2-ethoxyphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide, also known as EPN, is a chemical compound that has been widely used in scientific research for its potential as an insecticide. It is a member of the organophosphate family of compounds and is structurally similar to other insecticides such as malathion and parathion.
Scientific Research Applications
2-(2-ethoxyphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has been extensively studied for its potential as an insecticide. It has been shown to be effective against a wide range of insect pests, including mosquitoes, flies, and cockroaches. 2-(2-ethoxyphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for proper nerve function in insects. This leads to paralysis and death of the insect.
Mechanism of Action
2-(2-ethoxyphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide acts as an acetylcholinesterase inhibitor, binding to the active site of the enzyme and preventing it from breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which overstimulates the postsynaptic receptors and leads to paralysis and death of the insect.
Biochemical and Physiological Effects:
2-(2-ethoxyphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has been shown to have a range of biochemical and physiological effects on insects. It can cause changes in the levels of neurotransmitters, enzymes, and other biochemical markers in the insect's nervous system. It can also affect the insect's metabolism, reproductive system, and immune system.
Advantages and Limitations for Lab Experiments
2-(2-ethoxyphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. It is also highly effective against a wide range of insect pests. However, 2-(2-ethoxyphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is highly toxic and must be handled with care. It can also be expensive to produce, which may limit its use in some experiments.
Future Directions
There are several areas of future research that could be explored with 2-(2-ethoxyphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide. One area is the development of new formulations of 2-(2-ethoxyphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide that are more effective against specific insect pests. Another area is the study of the environmental impact of 2-(2-ethoxyphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide and other organophosphate insecticides. Finally, the development of new methods for the synthesis of 2-(2-ethoxyphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide and other organophosphate compounds could lead to more efficient and cost-effective production methods.
Synthesis Methods
The synthesis of 2-(2-ethoxyphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide involves the reaction of 2-ethoxyphenol with 2-chloroacetyl chloride to produce 2-(2-ethoxyphenoxy)acetophenone. This intermediate is then reacted with 2-methoxy-4-nitroaniline to produce 2-(2-ethoxyphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide. The synthesis of 2-(2-ethoxyphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is a multi-step process that requires careful control of reaction conditions to ensure a high yield of the desired product.
properties
IUPAC Name |
2-(2-ethoxyphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-3-24-14-6-4-5-7-15(14)25-11-17(20)18-13-9-8-12(19(21)22)10-16(13)23-2/h4-10H,3,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNYUXMIVSLBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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